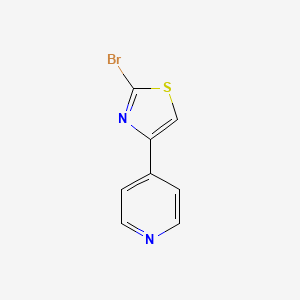

2-Bromo-4-(pyridin-4-YL)thiazole

Descripción

BenchChem offers high-quality 2-Bromo-4-(pyridin-4-YL)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(pyridin-4-YL)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKQIKBQAHEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Bromo-4-(pyridin-4-yl)thiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(pyridin-4-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which incorporates a reactive bromo-substituted thiazole ring linked to a pyridine moiety, positions it as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiazole ring is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyridine ring, also a common feature in pharmaceuticals, can influence the solubility, polarity, and receptor-binding properties of a molecule. The presence of a bromine atom at the 2-position of the thiazole ring provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of molecular libraries for drug discovery.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-4-(pyridin-4-yl)thiazole. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-(pyridin-4-yl)thiazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 886371-01-3 | OEM Chem |

| Molecular Formula | C₈H₅BrN₂S | PubChem |

| Molecular Weight | 241.11 g/mol | PubChem |

| Appearance | Off-white to yellow solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | - |

| SMILES | C1=CN=C(C=C1)C2=CSC(=N2)Br | PubChem |

Synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole

The synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole can be efficiently achieved through a two-step sequence involving the Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination.

Caption: Synthetic workflow for 2-Bromo-4-(pyridin-4-yl)thiazole.

Part 1: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine

This initial step utilizes the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[4]

Protocol:

-

To a 100 mL round-bottom flask containing 20 mL of ethanol, add 4-(bromoacetyl)pyridine hydrobromide (3 mmol) and thiourea (3.6 mmol).[5]

-

Heat the mixture to reflux (approximately 78 °C) with magnetic stirring.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 hours.[5]

-

Upon completion, remove the ethanol under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether solvent system to yield 4-(pyridin-4-yl)thiazol-2-amine.[5]

Part 2: Synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole

The second step involves the conversion of the 2-amino group to a bromo group via a Sandmeyer-type reaction. This reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a bromide ion.[2][6]

Protocol:

-

Dissolve 4-(pyridin-4-yl)thiazol-2-amine (1 mmol) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(II) bromide (CuBr₂) (1.2 mmol) in aqueous HBr and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr₂ solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-Bromo-4-(pyridin-4-yl)thiazole.

Spectroscopic Characterization (Predicted)

¹H NMR: The ¹H NMR spectrum of 4-(pyridin-4-yl)thiazol-2-amine shows characteristic signals for the pyridine and thiazole protons.[5] For 2-Bromo-4-(pyridin-4-yl)thiazole, the disappearance of the signal corresponding to the amino protons and a downfield shift of the thiazole proton are expected.

-

Pyridine protons: Two doublets in the aromatic region, corresponding to the α and β protons of the pyridine ring.

-

Thiazole proton: A singlet in the aromatic region.

¹³C NMR: The ¹³C NMR spectrum of 4-(pyridin-4-yl)thiazol-2-amine reveals the carbon signals for both heterocyclic rings.[5] Upon bromination at the C2 position of the thiazole, a significant downfield shift for this carbon is anticipated due to the electron-withdrawing effect of the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole and pyridine rings. The N-H stretching vibrations of the precursor's amino group will be absent in the final product.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 241.11. The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2).

Reactivity and Applications in Organic Synthesis

The bromine atom at the 2-position of the thiazole ring makes 2-Bromo-4-(pyridin-4-yl)thiazole a highly versatile intermediate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for its application as a scaffold in the synthesis of diverse molecular architectures.

Caption: Key cross-coupling reactions of 2-Bromo-4-(pyridin-4-yl)thiazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds.[2] 2-Bromo-4-(pyridin-4-yl)thiazole can readily participate in Suzuki coupling reactions with various aryl or heteroaryl boronic acids or esters to introduce a wide range of substituents at the 2-position of the thiazole ring.

General Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-(pyridin-4-yl)thiazole (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[7][8] This reaction allows for the introduction of an alkynyl group at the 2-position of the thiazole ring, providing access to compounds with linear geometries and unique electronic properties.

General Protocol:

-

To a reaction vessel under an inert atmosphere, add 2-Bromo-4-(pyridin-4-yl)thiazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Add a suitable solvent (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.5 equivalents) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform a standard workup and purify the product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction enables the synthesis of a wide variety of 2-amino-4-(pyridin-4-yl)thiazole derivatives by coupling the bromo-thiazole with primary or secondary amines.

General Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 2-Bromo-4-(pyridin-4-yl)thiazole (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography.

Potential Applications in Drug Discovery

The 2-bromo-4-(pyridin-4-yl)thiazole scaffold is a promising starting point for the development of novel therapeutic agents. The diverse biological activities reported for various thiazole and pyridine derivatives underscore the potential of this structural motif.

-

Anticancer Activity: Numerous pyridine-linked thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, liver, and prostate cancer. The ability to easily modify the 2-position of the thiazole ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency.

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[1][9] Derivatives of 4-(pyridin-4-yl)thiazol-2-amine have shown potential as corrosion inhibitors with eco-friendly properties, which can sometimes correlate with antimicrobial activity.[5] The synthesis of novel derivatives from 2-Bromo-4-(pyridin-4-yl)thiazole could lead to the discovery of new agents to combat drug-resistant pathogens.

-

Anti-inflammatory Activity: Thiazole-containing compounds have been investigated for their anti-inflammatory properties.[11] The development of new derivatives from the title compound could yield novel anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion

2-Bromo-4-(pyridin-4-yl)thiazole is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials and the high reactivity of the C-Br bond in various cross-coupling reactions make it an attractive scaffold for the generation of diverse molecular libraries. The known biological activities of related pyridine-thiazole hybrids highlight the potential of this compound as a starting point for the discovery of new therapeutic agents in areas such as oncology, infectious diseases, and inflammation. This technical guide provides a solid foundation for researchers to explore the full potential of 2-Bromo-4-(pyridin-4-yl)thiazole in their scientific endeavors.

References

- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431.

- Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8047-8058.

- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2019). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. BMC chemistry, 13(1), 1-15.

- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1104-1114.

- Li, Y., Liu, Y., Li, W., & Chen, Y. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. Scientific reports, 9(1), 1-11.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

- Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Letters in Drug Design & Discovery, 8(5), 446-450.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Sagitullina, G. P., Vorontsova, M. A., Garkushenko, A. K., Poendaev, N. V., & Sagitullin, R. S. (2011). Diazotisation of 2‐aminothiazole as an equilibrium. Helvetica Chimica Acta, 72(4), 800-805.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2019). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of the Serbian Chemical Society, 84(2), 149-160.

- Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(3), 899-903.

- El-Sayed, W. M., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8047-8058.

- Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles—IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences-Section A, 22(6), 362-373.

- Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

- Kamat, V. R., & D'Souza, R. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 3421.

- Kappe, C. O. (2000). Recent advances in Hantzsch 1,4-dihydropyridines. Molecules, 5(1), 137-163.

- Lino, C. A., et al. (2018). Synthesis of new pyrazolothiazole derivatives from 4-thiazolidinones. Molecules, 23(10), 2635.

- Naghiyev, F. N., et al. (2022). Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. Journal of Molecular Structure, 1248, 131464.

- O'Brien, C. J., & Tellez, J. L. (2018). Learning from the Hantzsch synthesis.

- Patel, R. B., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-14.

- Pop, R., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 172-177.

- Reddy, T. S., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- Samadi, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1845-1875.

- Sharma, V., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5088.

- Singh, P., & Kumar, A. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(3), 769-775.

- Turchi, I. J. (1986). The chemistry of isoxazoles. Advances in Heterocyclic Chemistry, 40, 1-117.

- Varma, R. S. (1999). Solvent-free organic syntheses.

- Vevera, J., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25895-25908.

- Wang, Z. X. (2009). The Hantzsch pyridine synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 325-341). John Wiley & Sons.

- El-Gohary, N. S., & Shaaban, M. R. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1726.

- Farghaly, T. A., & Muhammad, Z. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4038.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to 2-Bromo-4-(pyridin-4-yl)thiazole in Medicinal Chemistry

Introduction: The Strategic Importance of the 2-Bromo-4-(pyridin-4-yl)thiazole Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—are invaluable tools in this endeavor. The 2-Bromo-4-(pyridin-4-yl)thiazole core has emerged as a particularly strategic scaffold. Its constituent parts, the thiazole and pyridine rings, are prevalent in a multitude of biologically active compounds and approved drugs.[1][2] The true synthetic power of this scaffold, however, lies in the reactive handle provided by the bromine atom at the 2-position of the thiazole ring. This bromine is perfectly poised for a variety of cross-coupling reactions, enabling the systematic and efficient generation of diverse chemical libraries for drug discovery programs.

This technical guide provides an in-depth exploration of the 2-Bromo-4-(pyridin-4-yl)thiazole scaffold, from its synthesis and functionalization to its application in the development of targeted therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that guide the design of potent and selective drug candidates.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole is a multi-step process that begins with the well-established Hantzsch thiazole synthesis to construct the 2-amino-4-(pyridin-4-yl)thiazole intermediate, followed by a Sandmeyer reaction to install the crucial bromo-substituent.

Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

The Hantzsch synthesis is a classic and reliable method for the construction of thiazole rings, involving the condensation of an α-haloketone with a thioamide or thiourea.[3] In this case, we utilize 2-bromo-1-(pyridin-4-yl)ethanone and thiourea.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is an ideal solvent for this reaction as it readily dissolves both the thiourea and the α-haloketone hydrobromide salt, facilitating a homogenous reaction mixture. Its boiling point allows for a sufficient reaction temperature to drive the condensation and cyclization without significant decomposition.

-

Heating: The reaction is heated to increase the rate of both the initial nucleophilic attack of the thiourea on the α-haloketone and the subsequent cyclization and dehydration steps.

-

Basification: The reaction initially produces the hydrobromide salt of the 2-aminothiazole. Treatment with a base, such as sodium hydroxide, is necessary to deprotonate the product and allow for its extraction into an organic solvent.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

-

Reaction Setup: To a solution of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at 70°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Collect the solid by vacuum filtration and wash with acetone.

-

Purification: Dissolve the collected solid in 2 M aqueous sodium hydroxide (NaOH) and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting off-white solid, 2-amino-4-(pyridin-4-yl)thiazole, can be used in the next step without further purification. Expected yield is typically in the range of 50-60%.[4]

Sandmeyer Bromination of 2-Amino-4-(pyridin-4-yl)thiazole

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate. Here, we employ it to replace the 2-amino group with a bromine atom.

Causality of Experimental Choices:

-

Diazotization: The reaction of the 2-amino group with a nitrite source (e.g., n-butyl nitrite) in the presence of an acid generates the crucial diazonium salt intermediate.

-

Copper(I) Bromide (CuBr): CuBr is a highly effective catalyst for the Sandmeyer bromination of 2-aminothiazoles, leading to near-quantitative yields of the desired 2-bromothiazole.[5] It facilitates the decomposition of the diazonium salt and the introduction of the bromide ion.

-

Acetonitrile as Solvent: Acetonitrile is a suitable solvent as it dissolves the 2-aminothiazole starting material and is compatible with the reaction conditions.

Experimental Protocol: Synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-(pyridin-4-yl)thiazole (1.0 eq) in acetonitrile.

-

Addition of Reagents: Add copper(I) bromide (CuBr) (1.2 eq) to the solution. Cool the mixture in an ice bath and slowly add n-butyl nitrite (1.5 eq) dropwise.

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature for 10-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the final product, 2-Bromo-4-(pyridin-4-yl)thiazole. Expected yields for this type of transformation are generally good, often exceeding 80%.[5]

Part 2: Functionalization of the 2-Bromo-4-(pyridin-4-yl)thiazole Scaffold

The bromine atom at the 2-position of the thiazole ring is the key to the scaffold's utility, serving as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6][7] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.

-

Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. Bulky, electron-rich ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective for heteroaryl couplings.

-

Base: A base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. Water can aid in the dissolution of the base and facilitate the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(pyridin-4-yl)thiazole

-

Reaction Setup: To a microwave vial or Schlenk tube, add 2-bromo-4-(pyridin-4-yl)thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos, typically 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80-120°C for 2-12 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl or heteroaryl halide.[8][9][10] This reaction is particularly valuable for introducing diverse amine functionalities, which can act as key pharmacophores for interacting with biological targets.

Causality of Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Catalysts like Pd(OAc)₂ (palladium(II) acetate) with ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often highly effective.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more active nucleophile for the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-(pyridin-4-yl)thiazole

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromo-4-(pyridin-4-yl)thiazole (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/XPhos, typically 1-5 mol%).

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110°C for 4-24 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 3: Applications in Medicinal Chemistry

The 2-substituted-4-(pyridin-4-yl)thiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating potent activity against a range of diseases, most notably cancer and bacterial infections.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] The 4-(pyridin-4-yl)thiazole moiety is a well-established hinge-binding motif for many kinases, with the pyridine nitrogen forming a key hydrogen bond with the kinase hinge region. The 2-position of the thiazole ring provides a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Key Kinase Targets:

-

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. Several series of thiazole-based compounds have been developed as potent c-Met inhibitors.[11][12][13]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. The 4-(pyridin-4-yl)thiazole scaffold has been incorporated into potent VEGFR-2 inhibitors.[14][15][16][17][18]

Structure-Activity Relationship (SAR) Insights:

The following table summarizes general SAR trends observed for 2-substituted-4-(pyridin-4-yl)thiazole derivatives as kinase inhibitors.

| Position of Modification | Type of Substituent | General Effect on Activity | Rationale |

| Thiazole C2 | Small, flexible linkers (e.g., amides, ureas) connecting to substituted aryl or heteroaryl groups | Often enhances potency | Allows for optimal positioning of the terminal aromatic group to interact with the solvent-front region of the ATP-binding pocket. |

| Thiazole C2 | Introduction of hydrogen bond donors and acceptors in the terminal aromatic ring | Can significantly increase potency | Forms specific interactions with amino acid residues in the active site. |

| Pyridine Ring | Substitution is generally not well-tolerated | The unsubstituted pyridine nitrogen is often crucial for the hinge-binding interaction. |

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have long been known for their antibacterial and antifungal properties.[2][19][20][21] The 2-substituted-4-(pyridin-4-yl)thiazole scaffold offers a promising framework for the development of new anti-infectives.

Structure-Activity Relationship (SAR) Insights:

-

Increasing the size of substituents at the 4- or 5-position of the thiazole ring has been shown to decrease antimicrobial activity in some series of 2-(3-pyridyl)thiazoles.[22]

-

The introduction of specific aryl and heteroaryl moieties at the 2-position can lead to potent activity against both Gram-positive and Gram-negative bacteria.[19]

Part 4: Biological Evaluation Protocols

The biological evaluation of compounds derived from the 2-Bromo-4-(pyridin-4-yl)thiazole scaffold is crucial for determining their therapeutic potential. Below are representative protocols for in vitro kinase inhibition and antibacterial susceptibility testing.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Experimental Protocol: In Vitro Kinase Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA).

-

Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in the reaction buffer.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add the test compound dilutions to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase solution to all wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a universal ADP-Glo™ Kinase Assay that measures ADP production.[23]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum of the test strain adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

Visualizations

Synthesis and Functionalization Workflow

Caption: Synthetic and functionalization workflow for 2-Bromo-4-(pyridin-4-yl)thiazole.

Kinase Inhibition Mechanism

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acs.figshare.com [acs.figshare.com]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 15. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijm.tums.ac.ir [ijm.tums.ac.ir]

Introduction: The Strategic Union of Pyridine and Thiazole

An In-Depth Technical Guide to Pyridine-Thiazole Hybrid Compounds: Synthesis, Biological Activity, and Structure-Activity Relationships

In the landscape of medicinal chemistry, the pyridine and thiazole rings stand out as "privileged scaffolds." Their prevalence in both natural products and synthetic drugs underscores their remarkable ability to interact with a wide array of biological targets.[1][2] Pyridine, a six-membered aromatic heterocycle, is a cornerstone of numerous pharmaceuticals, including vitamins and alkaloids.[1] Similarly, the five-membered thiazole ring is a key component in many clinically approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, and is known for a vast spectrum of biological activities.[3][4]

The principle of molecular hybridization—strategically combining two or more pharmacophoric units into a single molecule—has emerged as a powerful drug design strategy. This approach aims to create novel chemical entities with potentially enhanced affinity, improved efficacy, or a more desirable safety profile compared to the individual components. The fusion of pyridine and thiazole moieties into a single hybrid scaffold is a compelling application of this principle. This guide offers a comprehensive review of the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of these hybrid compounds, providing researchers and drug development professionals with a technical foundation for further exploration in this promising area.

Part 1: Synthetic Strategies for Pyridine-Thiazole Hybrids

The construction of pyridine-thiazole hybrids relies on established and versatile synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. The Hantzsch thiazole synthesis is a cornerstone method for forming the thiazole ring.

The Hantzsch Thiazole Synthesis and its Modifications

The Hantzsch synthesis is a classic and widely adopted method for the construction of the thiazole nucleus. The fundamental reaction involves the cyclocondensation of a compound containing a thiourea or thioamide moiety with an α-halocarbonyl compound. This method's robustness and tolerance for various functional groups make it a preferred choice for creating diverse pyridine-thiazole hybrids.

A common strategy begins with the synthesis of a pyridinyl-thiourea precursor, which then undergoes cyclization. The rationale for this two-step approach is the modularity it offers; various substituted pyridines and α-halocarbonyls can be employed to generate a library of derivatives for SAR studies.

Caption: Generalized Hantzsch synthesis of a pyridine-thiazole core.

Experimental Protocol: Synthesis of 1-[4-Methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone [5]

This protocol exemplifies the Hantzsch synthesis for creating a key intermediate used in the subsequent synthesis of more complex hybrids.

Step 1: Synthesis of 1-(pyridin-2-yl)thiourea

-

A mixture of 2-aminopyridine (0.1 mol) and ammonium thiocyanate (0.12 mol) in 100 mL of hydrochloric acid (1 M) is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold water, dried, and recrystallized from ethanol to yield pure 1-(pyridin-2-yl)thiourea.

-

Causality Insight: Refluxing in acidic conditions facilitates the reaction between the amine and thiocyanate to form the thiourea. The product precipitates upon cooling due to its lower solubility in the cold aqueous medium.

-

Step 2: Synthesis of the Pyridine-Thiazole Hybrid

-

A mixture of 1-(pyridin-2-yl)thiourea (0.01 mol), 3-chloropentane-2,4-dione (0.011 mol), and anhydrous sodium acetate (0.01 mol) in 10 mL of glacial acetic acid is prepared.

-

The mixture is refluxed for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone.

-

Causality Insight: Sodium acetate acts as a base to deprotonate the thiourea and facilitate the initial nucleophilic attack on the α-halocarbonyl. Acetic acid serves as both a solvent and a proton source for the subsequent dehydration step, leading to the formation of the aromatic thiazole ring.

-

Claisen-Schmidt Condensation for Elaboration

Once a core pyridine-thiazole ketone intermediate is synthesized, the Claisen-Schmidt condensation is a highly effective method for extending the structure. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl, which then readily dehydrates to an α,β-unsaturated carbonyl (a chalcone).

Caption: Elaboration of the core using Claisen-Schmidt condensation.

This extension is crucial as the resulting chalcone moiety often enhances biological activity and provides a reactive Michael acceptor for further functionalization.[5]

Part 2: Biological Activities and Therapeutic Potential

Pyridine-thiazole hybrids have been investigated for a wide range of therapeutic applications, with the most significant findings in anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of pyridine-thiazole hybrids against various human cancer cell lines.[6]

Mechanisms of Action: The anticancer effects of these hybrids are often multifactorial. Key mechanisms include:

-

Kinase Inhibition: Many derivatives are designed as inhibitors of critical signaling kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3β (GSK3β).[6][7] Inhibition of these pathways disrupts cell cycle progression and proliferation in cancer cells.

-

PARP Inhibition: Some hybrids have been shown to interfere with Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5][8][9] Inhibiting PARP in cancer cells, especially those with existing DNA repair defects, can lead to synthetic lethality and cell death.

-

Induction of Apoptosis: Several compounds induce programmed cell death (apoptosis) in cancer cells.[7][10] This is often characterized by an increase in pro-apoptotic proteins like Bax and caspase-3, and a decrease in anti-apoptotic proteins like Bcl-2.[7]

Caption: Inhibition of the EGFR signaling pathway by a pyridine-thiazole hybrid.

Antiproliferative Activity Data: The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [5][8][9] |

| Compound 4 | HCT-116 (Colon) | 1.8 | [5] |

| Compound 7 | MCF-7 (Breast) | 5.36 | [3] |

| Compound 7 | HepG2 (Liver) | 6.78 | [3] |

| Compound 10 | MCF-7 (Breast) | 5.84 | [3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [3][6]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized pyridine-thiazole compounds are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours. A control group receives medium with DMSO only.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Causality Insight: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Pyridine-thiazole hybrids have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11][12] The mechanism of action can involve processes such as DNA cleavage, disrupting the genetic integrity of the microbes.[11]

Antimicrobial Activity Data (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (mM) | Reference |

| Compound 4c | Staphylococcus aureus | 0.02 | [13] |

| Compound 4c | Bacillus cereus | 0.02 | [13] |

| Compound 5j | Various Bacteria & Fungi | Comparable to standards | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of these hybrids have been explored, with some derivatives showing promising results.[12][14] One common in vitro method to assess anti-inflammatory activity is the protein denaturation assay. Inflammation is often associated with the denaturation of proteins, so an agent that can prevent this process is considered to have potential anti-inflammatory effects.

In Vitro Anti-inflammatory Activity: [12][14][15]

| Compound Series | Assay Method | IC50 Range (µg/mL) | Reference |

| Series 5a-l | BSA Denaturation | 46.29 - 100.60 | [12][14][15] |

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the hybrids and their biological activity is paramount for designing more potent and selective drug candidates. Several key SAR trends have been identified from the literature.

-

Substitution on the Pyridine Ring: The position of the nitrogen atom and the nature of substituents on the pyridine ring can significantly influence activity. For instance, some studies suggest that 4-pyridine substituted thiazole derivatives show more potent antimicrobial activity than their 2-pyridine counterparts.[11][13]

-

Linker Moiety: The bridge connecting the pyridine and thiazole cores is critical. Chalcone linkers, as seen in highly active anticancer compounds, introduce a planar, conjugated system that can facilitate binding to target proteins.[5] Acetamide spacers have also been successfully employed.[3]

-

Substituents on Phenyl Rings: When a phenyl group is part of the hybrid structure (e.g., in chalcone derivatives), its substitution pattern is a key determinant of potency. Electron-withdrawing groups like halogens (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH3) at specific positions can dramatically alter the biological effect, often by modifying the electronic properties and steric profile of the molecule.[3][5] For example, a 4-chloro substituent on a phenylidene ring resulted in strong cytotoxicity against breast cancer cells.[3]

Caption: Key SAR insights for pyridine-thiazole hybrid design.

Conclusion and Future Perspectives

The molecular hybridization of pyridine and thiazole has yielded a diverse and potent class of bioactive compounds. The research reviewed in this guide clearly demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of synthetic routes like the Hantzsch synthesis and Claisen-Schmidt condensation allows for extensive structural modifications, facilitating robust structure-activity relationship studies.

The promising in vitro results, particularly the low micromolar and even nanomolar IC50 values observed in anticancer assays, strongly warrant further investigation. Future work should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties (ADME).[16]

-

In Vivo Studies: Evaluating the most promising candidates in animal models to confirm their therapeutic efficacy and assess their safety profiles.

-

Elucidation of Novel Targets: Expanding the investigation to identify new biological targets and mechanisms of action for this versatile scaffold.

References

-

I. Ivasechko, O. Klenina, D. Kaminskyy, A. Guty-Bulyak, R. Lesyk, Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents, Molecules, 2022. [Link]

-

ResearchGate, Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents, ResearchGate, 2022. [Link]

-

National Library of Medicine, Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents, PubMed, 2022. [Link]

-

A. A. Aly, M. A. El-Mokayed, A. A. F. El-Sayed, Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents, MDPI, 2023. [Link]

-

ResearchGate, Scheme 3 Synthesis of pyridine-thiazole hybrids 8, 9 and 10., ResearchGate, N.A. [Link]

-

S. Eryılmaz, E. Türk Çelikoğlu, Ö. İdil, E. İnkaya, Z. Kozak, E. Mısır, Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity, PubMed, 2020. [Link]

-

A. A. Bayazeed, R. B. Alnoman, Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity, SpringerLink, 2020. [Link]

-

S. M. Mohamed, M. M. Ghorab, A. A. Bayazeed, et al., Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives, Arabian Journal of Chemistry, 2020. [Link]

-

ResearchGate, Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity, ResearchGate, 2020. [Link]

-

S. M. El-Moghazy, H. A. R. Hussein, A. M. El-Sayed, et al., Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin, Semantic Scholar, 2024. [Link]

-

MDPI, Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents, MDPI, 2022. [Link]

-

ACS Publications, Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies, ACS Omega, 2020. [Link]

-

National Library of Medicine, Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies, PubMed Central, 2020. [Link]

-

ACS Publications, Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer, ACS Omega, 2025. [Link]

-

ResearchGate, (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies, ResearchGate, 2020. [Link]

-

M. Marinescu, C. V. Popa, Pyridine Compounds with Antimicrobial and Antiviral Activities, PubMed Central, 2022. [Link]

-

Scilit, New pyrimidine/thiazole hybrids endowed with analgesic, anti‐inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX‐2/sEH dual inhibition, Scilit, N.A. [Link]

-

SciELO, Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives, SciELO, 2021. [Link]

-

ResearchGate, (PDF) Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents, ResearchGate, 2025. [Link]

-

National Library of Medicine, An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023), PubMed Central, 2024. [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology, Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review, jptcp.com, 2025. [Link]

-

MDPI, An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023), MDPI, 2024. [Link]

-

Taylor & Francis Online, Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions, Taylor & Francis Online, 2023. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. European Journal of Life Sciences » Submission » Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions [dergipark.org.tr]

Electronic properties of 4-(pyridin-4-yl)thiazole ring systems

An In-depth Technical Guide to the Electronic Properties of 4-(Pyridin-4-yl)thiazole Ring Systems

Executive Summary

The 4-(pyridin-4-yl)thiazole scaffold represents a class of heterocyclic compounds of significant interest to researchers in materials science, organic electronics, and drug development. This π-conjugated system, composed of an electron-deficient pyridine ring linked to an electron-rich thiazole ring, gives rise to a unique set of electronic and photophysical properties. These properties, including strong luminescence and tunable energy levels, make these molecules highly valuable as building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, and pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of the core electronic characteristics of the 4-(pyridin-4-yl)thiazole system. It delves into the synthetic foundations, theoretical underpinnings via computational modeling, and experimental characterization through spectroscopic and electrochemical methods, offering a holistic view for professionals in the field.

The 4-(Pyridin-4-yl)thiazole Core: Structure and Significance

The foundational structure consists of a pyridine ring attached at its 4-position to the 4-position of a thiazole ring. This specific linkage creates a conjugated pathway that dictates the molecule's electronic behavior. The pyridine moiety generally acts as an electron-accepting unit, while the thiazole ring, with its sulfur and nitrogen heteroatoms, can serve as an electron-donating component. This inherent "push-pull" characteristic is fundamental to its pronounced photophysical properties.[3] The ability to readily introduce a wide variety of substituents at the 2- and 5-positions of the thiazole ring, as well as on the pyridine ring, allows for precise tuning of the frontier molecular orbital (FMO) energies, making this a highly versatile and synthetically accessible scaffold.[4][5]

Caption: General structure of the 4-(pyridin-4-yl)thiazole scaffold.

Synthetic Foundation: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-(pyridin-4-yl)thiazole core is the Hantzsch thiazole synthesis.[1][6] This reaction is a cornerstone of heterocyclic chemistry for good reason: it is robust, proceeds with high yields, and is tolerant of a wide range of functional groups, allowing for the creation of diverse derivatives.

Causality Behind the Method: The Hantzsch synthesis is an irreversible condensation reaction. It capitalizes on the nucleophilicity of the sulfur in a thioamide and the electrophilicity of an α-haloketone. The subsequent intramolecular cyclization and dehydration steps are thermodynamically driven, leading to the formation of the stable aromatic thiazole ring.

Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole

This protocol is adapted from established literature procedures.[1]

Step 1: Preparation of Pyridine-4-carbothioamide

-

To a solution of 4-cyanopyridine (1 eq.) in pyridine, add triethylamine (3 eq.).

-

Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting yellow solid, wash with cold water, and dry under vacuum to yield pyridine-4-carbothioamide.

Step 2: Cyclocondensation (Hantzsch Reaction)

-

Dissolve pyridine-4-carbothioamide (1 eq.) and 2-bromo-1-(4-methoxyphenyl)ethanone (1 eq.) in absolute ethanol.

-

Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 4-(4-methoxyphenyl)-2-(pyridin-4-yl)thiazole as a crystalline solid.

Step 3: Characterization (Self-Validation)

-

Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. For the title compound, expect a singlet for the thiazole proton (C5-H) around δ 7.45 ppm and characteristic signals for the pyridyl and methoxy-substituted phenyl rings.[1]

-

Verify the molecular weight using High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Insights from Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of π-conjugated molecules.[1][7] DFT calculations provide a quantum mechanical description of the electronic structure, offering insights that are highly complementary to experimental data.

Caption: Interplay between synthesis, computation, and experimentation.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior. The HOMO energy level relates to the ability to donate an electron (oxidation potential), while the LUMO energy level relates to the ability to accept an electron (reduction potential).[8]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A smaller gap generally implies that less energy is required to excite an electron from the ground state to the first excited state, corresponding to absorption of longer-wavelength light.[8][9] It is a key indicator of the molecule's color and chemical reactivity.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[10] For the 4-(pyridin-4-yl)thiazole core, the nitrogen of the pyridine ring is typically a site of negative potential.

Experimental Characterization of Electronic Properties

Experimental techniques are essential to validate computational predictions and quantify the material's real-world performance.

Photophysical Properties

These properties are governed by how the molecule interacts with light. 4-(Pyridin-4-yl)thiazole derivatives are noted for being highly luminescent.[1][11]

-

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. For these systems, absorption typically occurs in the UV or near-visible range and corresponds to π-π* electronic transitions, primarily the HOMO-to-LUMO transition.

-

Fluorescence Spectroscopy: This measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Key parameters include the emission maximum (λ_em), the Stokes shift (the energy difference between absorption and emission maxima), and the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. High quantum yields (approaching 1.0) are a hallmark of efficient fluorophores.[11]

Protocol: Measurement of Absorption and Fluorescence Spectra

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the compound in a spectroscopic-grade solvent (e.g., chloroform, acetonitrile, or ethanol).

-

Absorption Measurement: Record the UV-Vis spectrum using a spectrophotometer, scanning a relevant wavelength range (e.g., 250-500 nm). Identify the wavelength of maximum absorbance (λ_max).

-

Fluorescence Measurement: Using a spectrofluorometer, set the excitation wavelength to the measured λ_max. Record the emission spectrum. Identify the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination: Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the comparative method, accounting for the integrated fluorescence intensity, absorbance at the excitation wavelength, and refractive index of the solvents.

Electrochemical Properties

Cyclic Voltammetry (CV) is the primary technique used to probe the redox behavior of molecules and experimentally estimate the HOMO and LUMO energy levels.

-

Principle: CV measures the current response of a solution to a linearly cycled potential sweep. The potential at which oxidation occurs (E_ox) relates to the removal of an electron from the HOMO, while the potential for reduction (E_red) relates to the addition of an electron to the LUMO.

Protocol: Cyclic Voltammetry Measurement

-

Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Dissolve the compound (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Measurement: De-aerate the solution with an inert gas (N₂ or Ar) for 15 minutes. Record the cyclic voltammogram by sweeping the potential.

-

Data Analysis: Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram.

-

Energy Level Calculation: Estimate the HOMO and LUMO energies using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming E₁/₂ of Fc/Fc⁺ is -4.8 eV relative to vacuum):

-

E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

-

Structure-Property Relationships

The true power of the 4-(pyridin-4-yl)thiazole scaffold lies in its tunability. Minor structural modifications can lead to significant changes in electronic properties.

-

Effect of Substituents: Attaching electron-donating groups (EDGs) like methoxy (-OCH₃) to an aryl substituent on the thiazole ring tends to raise the HOMO energy level, decrease the HOMO-LUMO gap, and cause a bathochromic (red) shift in both absorption and emission spectra.[1] Conversely, electron-withdrawing groups (EWGs) tend to lower the FMO energy levels.

-

Positional Isomerism: The electronic properties are highly sensitive to the point of attachment on the pyridine ring. Studies have shown that 2-pyridyl and 4-pyridyl isomers often exhibit superior photophysical properties (e.g., higher quantum yields) compared to their 3-pyridyl counterparts.[1]

Data Summary Table

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | E_HOMO (eV) (calc.) | E_LUMO (eV) (calc.) | ΔE (eV) (calc.) | Reference |

| 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole | 360 (in CHCl₃) | 435 (in CHCl₃) | High | -6.260 | -0.552 | 5.708 | [1][7] |

| 4-(Phenyl)-2-(pyridin-4-yl)thiazole | 345 (in CHCl₃) | 420 (in CHCl₃) | Moderate | N/A | N/A | N/A | [1] |

| 4-(Pyridin-4-yl)thiazol-2-amine | N/A | N/A | N/A | -5.523 | -0.016 | 5.507 | [7][12] |

Note: Experimental conditions and computational methods vary between sources, so values should be compared with caution.

Conclusion

The 4-(pyridin-4-yl)thiazole ring system is a robust and electronically versatile scaffold. Its properties are defined by the interplay between the electron-accepting pyridine and electron-donating thiazole moieties. A synergistic approach, combining rational synthetic design with predictive DFT calculations and validating experimental characterization, provides a powerful workflow for developing novel materials. The ability to precisely tune the HOMO/LUMO energy levels and photophysical responses through targeted substitution has solidified the importance of this heterocyclic core in the advancement of organic electronics, chemical sensing, and medicinal chemistry.

References

-

Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. (2018). CORE. [Link]

-

Berry, C. R., Zificsak, C. A., Gibbs, A. C., & Hlasta, D. J. (2007). Cycloaddition Reactions of Thiazolium Azomethine Ylides: Application to Pyrrolo[2,1-b]thiazoles. Organic Letters, 9(21), 4099–4102. [Link]

-

Pamungkas, K. K. P., Maruyama, T., & Murai, T. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC Advances, 12(21), 13233–13240. [Link]

-

Berry, C. R., Zificsak, C. A., Gibbs, A. C., & Hlasta, D. J. (2007). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. Organic Letters, 9(21), 4099–4102. [Link]

-

Oniga, S., Duma, M., Oniga, O., Tiperciuc, B., Nastasa, C., & Pirnau, A. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 249-254. [Link]

-

Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. (2020). Organic Chemistry Frontiers. [Link]

-

Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA. (2020). Organic Letters. [Link]

-

Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

-

Harasym, M., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6241. [Link]

-

Pyridylthiazoles: Highly Luminescent Heterocyclic Compounds. (2007). The Journal of Physical Chemistry A. [Link]

-

Gomha, S. M., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8101. [Link]

-

Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 1(1). [Link]

-

Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. (n.d.). ResearchGate. [Link]

-

Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2). [Link]

-

Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. (n.d.). Semantic Scholar. [Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]

-

Abrigach, F., et al. (2019). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 5(8), e02227. [Link]

-

Yang, X., et al. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9(19), 10454–10464. [Link]

-

4-(Pyridin-4-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Ashmawy, F. O., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4270. [Link]

-

Yang, X., et al. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9(19), 10454–10464. [Link]

-

Singh, P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25836–25855. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, Synthesis, DFT, TD-DFT/PCM Calculations, and Molecular Docking Studies on the Anti-COVID-19, and Anti-SARS Activities of Some New Bis-Thiazoles and Bis-Thiadiazole. Polycyclic Aromatic Compounds. [Link]

-

A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. (2022). Frontiers in Chemistry. [Link]

-

Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R 2 -phenacylid Derivatives in Vacuum and Dimethylformamide. (2022). Molecules. [Link]

-

Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine. (2015). Molecules. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. kuey.net [kuey.net]

- 3. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimized Synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole via a Modified Hantzsch Reaction and Subsequent Sandmeyer Bromination

Abstract

This application note provides a comprehensive and optimized protocol for the synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole, a key building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the well-established Hantzsch thiazole synthesis to form the 2-amino-4-(pyridin-4-yl)thiazole intermediate. This is followed by a robust Sandmeyer reaction to efficiently convert the 2-amino functionality to the target 2-bromo derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and optimization strategies to ensure high yield and purity.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The 2-bromo-4-arylthiazole scaffold, in particular, serves as a versatile intermediate for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The title compound, 2-Bromo-4-(pyridin-4-yl)thiazole, incorporates a pyridine moiety, a common pharmacophore that can enhance solubility and introduce potential hydrogen bonding interactions.